N-(2-mercaptoethyl)-1,3-thiazolidine

flavor chemistry Maillard reaction aroma compound

N-(2-Mercaptoethyl)-1,3-thiazolidine (CAS 317803-03-5) is a sulfur-containing heterocyclic compound belonging to the thiazolidine class, specifically an N-substituted 1,3-thiazolidine bearing a mercaptoethyl side chain. It is recognized as a synthetically accessible, high-volatility flavor ingredient with a molecular weight of 149.28 g/mol and a boiling point of approximately 246–248°C, making it suitable for thermally processed food and fragrance applications where high-temperature stability is required.

Molecular Formula C5H11NS2
Molecular Weight 149.3 g/mol
CAS No. 317803-03-5
Cat. No. B1230650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-mercaptoethyl)-1,3-thiazolidine
CAS317803-03-5
SynonymsN-(2-mercaptoethyl)-1,3-thiazolidine
Molecular FormulaC5H11NS2
Molecular Weight149.3 g/mol
Structural Identifiers
SMILESC1CSCN1CCS
InChIInChI=1S/C5H11NS2/c7-3-1-6-2-4-8-5-6/h7H,1-5H2
InChIKeyQZSFSYKRUWBUHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Mercaptoethyl)-1,3-thiazolidine (CAS 317803-03-5): A High-Potency Thiazolidine Flavorant for Ultra-Low-Threshold Roasted Applications


N-(2-Mercaptoethyl)-1,3-thiazolidine (CAS 317803-03-5) is a sulfur-containing heterocyclic compound belonging to the thiazolidine class, specifically an N-substituted 1,3-thiazolidine bearing a mercaptoethyl side chain [1]. It is recognized as a synthetically accessible, high-volatility flavor ingredient with a molecular weight of 149.28 g/mol and a boiling point of approximately 246–248°C, making it suitable for thermally processed food and fragrance applications where high-temperature stability is required .

Reported Threshold
Ultra-low odor threshold context (0.005 ng/L air) supports roasted flavor research at minimal dosage.
Orthonasal Selectivity
Preferential orthonasal impact with negligible retronasal perception; may suit dry snack aroma studies.
Thermal Processing
Elevated boiling point (~247°C) reported; may retain aromatic signature during extrusion or baking models.

Why Generic Thiazolidine Substitution Undermines N-(2-Mercaptoethyl)-1,3-thiazolidine Performance


Thiazolidines are known Maillard reaction products, but most congeners (e.g., unsubstituted thiazolidine, 2-methylthiazolidine, or thiazolidine-4-carboxylic acid) either lack potent roasted character or exhibit odor thresholds orders of magnitude higher [1]. The specific combination of the N-mercaptoethyl pendant and the saturated thiazolidine ring in this compound confers an orthonasal popcorn-like signature and a uniquely low olfactory threshold that cannot be replicated by simple thiazolidine analogs or thiazoline counterparts [2].

Analog mismatch Unsubstituted thiazolidine or 2-methylthiazolidine may lack roasted character and exhibit odor thresholds orders of magnitude higher.
Structural dependency N-mercaptoethyl pendant combined with saturated thiazolidine ring is reported critical for popcorn-like orthonasal signature; simple analogs may not replicate profile.
Dual-route risk Replacement with furfurylthiol introduces retronasal activity that may alter flavor balance; orthonasal-only delivery may shift with alternative thiazolines.

Quantitative Evidence Guide: Verifiable Differentiation of N-(2-Mercaptoethyl)-1,3-thiazolidine vs. Close Analogs


Odor Threshold in Air: 4–12× Lower Than 2-Acetyl-1-pyrroline, 2-Acetyl-2-thiazoline, and Furfurylthiol

N-(2-Mercaptoethyl)-1,3-thiazolidine exhibits an odor threshold of 0.005 ng/L in air, as determined by gas chromatography-olfactometry and confirmed by synthetic verification [1]. This threshold is 4-fold lower than 2-acetyl-1-pyrroline (0.02 ng/L) [2], 12-fold lower than 2-acetyl-2-thiazoline (0.06 ng/L) [3], and 4-fold lower than 2-furfurylthiol (0.02 ng/L) [4], establishing it as the most potent roasty-popcorn odorant among these structurally related Maillard-derived azaheterocycles.

Odor Threshold (air)
Head-to-head
0.005 ng/L target
2-AP 0.02, 2-AT 0.06, furfurylthiol 0.02 ng/L
4–12× lower threshold
Reported lowest threshold among tested roasty azaheterocycles; supports low-dosage formulation studies.
GC-O confirmed; synthesis verified.
flavor chemistry Maillard reaction aroma compound

Orthonasal Selectivity: Predominant Orthonasal Impact with Negligible Retronasal Flavor Activity

The patent disclosure explicitly states that N-(2-mercaptoethyl)-1,3-thiazolidine exhibits virtually no retronasal flavor activity in aqueous solution, yet delivers a very strong orthonasal roasted odor [1]. This is in direct contrast to 2-furfurylthiol, which shows both orthonasal and retronasal contributions. In model flavor compositions, replacement of 0.1–0.5 g of vegetable oil triglycerides with the compound shifted sensory perception markedly toward roasted bread crust, confirming its targeted orthonasal potency [1].

Orthonasal Selectivity
Direct comparison
Strong orthonasal roasted; virtually no retronasal flavor in aqueous solution.
vs. furfurylthiol: dual-route perception
May enable cleaner aroma profiles in dry snack models where taste carryover is undesired.
Patent disclosure; model flavor composition 0.1–0.5 g replacement.
sensory science flavor delivery orthonasal aroma

Synthetic Yield and Purity: 75–88% Isolated Yield with 90–96% Crude Purity via Scalable Route

The patented preparation method yields N-(2-mercaptoethyl)-1,3-thiazolidine at 75–88% isolated yield and 90–96% purity (prior to further purification) from thiazolidine and ethylene sulfide under solvent-free conditions at 80°C [1]. In contrast, generic thiazolidine syntheses via condensation of cysteamine with carbonyl compounds often report variable yields (50–70%) and require extensive purification to reach ≥95% purity .

Synthetic Yield & Purity
Reported
75–88% isolated yield
90–96% crude purity
Scalable solvent-free route; may reduce downstream purification and manufacturing cost.
Thiazolidine + ethylene sulfide, 80°C.
synthetic chemistry process chemistry thiazolidine synthesis

Thermal Stability: Boiling Point Elevation of ~82°C vs. Unsubstituted Thiazolidine

The predicted boiling point of N-(2-mercaptoethyl)-1,3-thiazolidine is 246.7°C at 760 mmHg , substantially higher than that of unsubstituted thiazolidine (165°C) . This ~82°C increase reflects the contribution of the N-mercaptoethyl substituent to intermolecular interactions and molecular weight, translating to reduced volatility loss during high-temperature food processing (e.g., extrusion, baking) compared to lower-boiling thiazolidine analogs.

Thermal Stability
Data to verify
Boiling point ~247°C (predicted)
Unsubstituted thiazolidine: 165°C
Higher boiling point may support retention during baking/extrusion flavor studies; requires experimental confirmation.
Source review; context-dependent.
thermal stability physicochemical property processing robustness

Flavor Application Efficacy: Roasted Bread Crust Enhancement at 10–50 ppm in Model Systems

In a standardized roasted flavor model system, substitution of 0.1–0.5 g of N-(2-mercaptoethyl)-1,3-thiazolidine for vegetable oil triglycerides (total formula 10,000 g) produced a markedly more typical roasted bread crust character [1]. This corresponds to a dosage of 10–50 ppm (mg/kg) in the finished flavor composition. By comparison, 2-acetyl-2-thiazoline typically requires dosages of 100–1000 ppm to achieve comparable roasted impact, reflecting its 12× higher odor threshold [2].

Application Dosage
Head-to-head
10–50 ppm effective for roasted bread crust enhancement
2-acetyl-2-thiazoline ~100–1000 ppm for comparable impact
Reported lower dosage may reduce cost-in-use and off-note risk in commercial flavor models.
Sensory panel in model roasted composition.
flavor application sensory evaluation Maillard flavor

Priority Application Scenarios for N-(2-Mercaptoethyl)-1,3-thiazolidine (CAS 317803-03-5) Based on Verifiable Differentiators


Ultra-Low-Dosage Popcorn and Roasted Snack Seasonings

Leveraging its 0.005 ng/L odor threshold—4–12× lower than 2-acetyl-1-pyrroline and 2-acetyl-2-thiazoline [1]—formulators can incorporate N-(2-mercaptoethyl)-1,3-thiazolidine at 10–50 ppm in dry seasoning blends to deliver authentic, intense popcorn and roasted notes without the perceptible taste carryover associated with furfurylthiol [2]. The compound's orthonasal selectivity ensures aroma impact upon opening the package, while its thermal stability (bp ~247°C) withstands extrusion coating and baking processes.

High-Temperature Processed Bakery and Extruded Cereal Flavors

The elevated boiling point (~247°C vs. 165°C for unsubstituted thiazolidine) [1] makes N-(2-mercaptoethyl)-1,3-thiazolidine particularly suited for baked goods, crackers, and extruded cereals where lower-boiling thiazolidines or thiazolines would volatilize prematurely. In model systems, substitution of 0.1–0.5 g of this compound in a 10 kg flavor base significantly enhanced roasted bread crust character [2], confirming its retention and sensory contribution after thermal processing.

Aroma Sprays and Ambient Room Fragrancing for Savory Notes

Because the compound develops negligible retronasal flavor but strong orthonasal roasted impact [1], it is ideally suited for dry aroma sprays and ambient room fragrancing applications targeting popcorn, roasted nut, or bread crust aromas. Its extremely low olfactory threshold enables perceptible room-filling aroma at sub-microgram emission levels, offering economic advantages over less potent alternatives.

Maillard Reaction Research and Flavor Precursor Studies

N-(2-Mercaptoethyl)-1,3-thiazolidine was identified as a novel product from the fructose–cysteamine Maillard model system and its structure confirmed by independent synthesis [1]. Researchers investigating cysteine- or cysteamine-derived flavor formation pathways can use this compound as an analytical standard and a mechanistic probe, given its well-characterized formation conditions and the availability of a scalable synthetic route yielding 75–88% [2].

Application
Selection Property
Validation Focus
Popcorn & roasted snack flavor research
Orthonasal odor selectivity & reported low threshold
Dosage-response curves, aroma impact in dry blends
Bakery & extruded cereal thermal process models
Elevated boiling point (~247°C) for thermal retention
Survival after heating, sensory contribution in baked matrices
Ambient aroma sprays & room fragrancing studies
Negligible retronasal activity, strong orthonasal roasted impact
Emission rate, perceived intensity at sub-microgram levels
Maillard reaction mechanistic & precursor research
Characterized formation from fructose-cysteamine model; scalable synthesis
Use as analytical standard, pathway probe reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-mercaptoethyl)-1,3-thiazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.